molecular formula C17H14N4O2S2 B2709160 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide CAS No. 893977-28-1

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide

Cat. No.: B2709160
CAS No.: 893977-28-1
M. Wt: 370.45
InChI Key: LBRYAPDFMQDSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide is a synthetic small molecule characterized by a fused imidazo[2,1-b][1,3]thiazole core linked to a phenyl group substituted with a pyridine-3-sulfonamide moiety.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-12-11-24-17-19-16(10-21(12)17)13-4-2-5-14(8-13)20-25(22,23)15-6-3-7-18-9-15/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYAPDFMQDSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Sulfonamide Bond Formation

The sulfonamide linkage in this compound is formed via nucleophilic substitution between pyridine-3-sulfonyl chloride and the aromatic amine group of the imidazo[2,1-b] thiazole-bearing aniline derivative.
Key Reaction Conditions :

  • Reagents : Pyridine-3-sulfonyl chloride, triethylamine (base), dry dioxane or acetonitrile as solvent .

  • Mechanism : The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

  • Yield : Reported yields for similar sulfonamide formations range from 70–91% under optimized conditions .

Side Reactions : Competitive hydrolysis of sulfonyl chloride to sulfonic acid may occur in polar aprotic solvents if moisture is present .

Example Pathway:

  • Intermediate Formation : 3-Methylimidazo[2,1-b] thiazole-6-carbaldehyde is prepared by reacting 2-amino-4-methylthiazole with α-bromoacetophenone derivatives under solvent-free or microwave-assisted conditions .

  • Cyclization : The aldehyde intermediate undergoes condensation with aniline derivatives (e.g., 3-aminophenylboronic acid) in the presence of acid catalysts (e.g., acetic acid) to form the phenyl-substituted imidazo-thiazole scaffold .

Key Conditions :

  • Catalysts : DABCO (1,4-diazabicyclo[2.2.2]octane) or TFA (trifluoroacetic acid) .

  • Solvents : DMF, ethanol, or neat conditions .

  • Yield : 55–86% for analogous fused imidazo-thiazole systems .

Functionalization of the Phenyl Ring

The para-substituted phenyl group attached to the imidazo-thiazole core can undergo electrophilic substitution or cross-coupling reactions:

Reaction Type Conditions Example Modifications Yield Ref.
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CIntroduction of aryl/heteroaryl groups65–78%
Nitration HNO₃/H₂SO₄, 0–5°C-NO₂ substitution at meta/para positions60–70%
Bromination Br₂, FeBr₃, CH₂Cl₂, rt-Br substitution75–85%

Derivatization of the Sulfonamide Group

The sulfonamide’s NH group participates in alkylation or acylation reactions to enhance solubility or biological activity:

  • Alkylation : Treatment with benzyl chlorides (e.g., 4-fluorobenzyl chloride) in DMF/K₂CO₃ at 100°C yields N-alkylated derivatives .

    • Yield : 68–82% for triazolo-pyridine sulfonamide analogs .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine introduces acetyl groups at the sulfonamide nitrogen .

Stability and Degradation Pathways

  • Hydrolytic Stability : The sulfonamide bond resists hydrolysis under acidic (pH 2–6) and neutral conditions but degrades slowly in basic media (pH > 10) .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the imidazo-thiazole ring, forming thiazole-2-amine and pyridine-3-sulfonic acid fragments .

Table 1: Comparative Reactivity of Analogous Compounds

Compound Reaction Conditions Yield Activity Notes Ref.
Imidazo[2,1-b]thiazole-sulfonamide Suzuki couplingPd(OAc)₂, SPhos, K₃PO₄72%Enhanced EGFR inhibition
Pyridine-3-sulfonamide-thiazole hybrid N-AlkylationBnCl, K₂CO₃, DMF, 100°C78%Improved solubility (logP)
Triazolo-pyridine sulfonamide BrominationBr₂, FeBr₃, CH₂Cl₂82%Increased metabolic stability

Synthetic Challenges and Optimization

  • Chemoselectivity : Competing reactions during sulfonylation (e.g., over-alkylation) are mitigated using sterically hindered bases like i-Pr₂NEt .

  • Purification : Chromatography on silica gel (eluent: EtOAc/hexane, 3:7) effectively isolates the target compound from byproducts .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds similar to N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide against multidrug-resistant pathogens. For instance, a case study demonstrated that derivatives of this compound exhibited substantial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like linezolid. This suggests a promising role for this compound in developing new antibacterial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. A study synthesized various pyridine-3-sulfonamide derivatives and tested them against Candida species. Results indicated that several derivatives showed greater efficacy than fluconazole, particularly against Candida albicans, with MIC values ≤ 25 µg/mL. This positions the compound as a potential candidate for treating fungal infections, especially in immunocompromised patients .

Anticancer Properties

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. A comparative study revealed that this compound significantly reduced cell viability at concentrations above 10 µM across multiple cancer types. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a subject of interest for further development in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the thiazole and pyridine moieties contributes to its biological activity by enhancing binding affinity to target proteins involved in bacterial and fungal growth inhibition. Computational studies using molecular docking have provided insights into how structural variations can influence efficacy and selectivity against specific pathogens .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial activity of thiazole derivatives related to this compound. The study found that these compounds exhibited potent activity against Gram-positive bacteria with MIC values indicating effectiveness comparable to or better than existing antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study assessed the cytotoxic effects of sulfonamide derivatives on several cancer cell lines. The findings indicated that compounds derived from this structure showed significant reductions in cell viability at concentrations exceeding 10 µM, suggesting potential therapeutic applications in cancer treatment .

Data Summary Table

Application AreaActivity TypeKey Findings
AntibacterialMRSA InhibitionSignificant activity with lower MIC than linezolid
AntifungalCandida EfficacyGreater efficacy than fluconazole (MIC ≤ 25 µg/mL)
AnticancerCytotoxicityReduces cell viability at >10 µM

Mechanism of Action

The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 3-methylimidazothiazole core and pyridine-3-sulfonamide group. Key comparisons with similar derivatives include:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity References
Target Compound Imidazo[2,1-b][1,3]thiazole 3-Methyl, phenyl-pyridine-3-sulfonamide Sulfonamide, pyridine Undisclosed (inference: potential kinase/enzyme modulation)
SRT1720 Imidazo[2,1-b][1,3]thiazole Piperazine-methyl, quinoxaline-2-carboxamide Carboxamide, quinoxaline SIRT1 agonist; induces mitochondrial biogenesis via SIRT1/PGC-1α pathway
6-Chloro-N-[3-(pyrrolidin-1-yl)propyl]imidazothiazole-5-sulfonamide Imidazo[2,1-b][1,3]thiazole Chloro, pyrrolidine-propyl-sulfonamide Chloro, sulfonamide Synthetic intermediate; potential kinase inhibition (structural inference)
EN300-265999 Imidazo[2,1-b][1,3]thiazole Dichloropyridine-carboxamide Carboxamide, dichloropyridine Structural analog; chloro groups may enhance lipophilicity
N-(3-{2H,3H-imidazo[...]}phenyl)-tetrahydronaphthalene-2-sulfonamide Imidazo[2,1-b][1,3]thiazole Tetrahydronaphthalene-sulfonamide Fused aromatic sulfonamide Larger aromatic system; possible CNS activity (inference)
Tetrahydrofuran-2-carboxylic acid-[3-(imidazo[2,1-b]thiazol-6-yl)phenyl]-amide Imidazo[2,1-b]thiazole Tetrahydrofuran-carboxamide Carboxamide, tetrahydrofuran Anthelmintic; targets parasites via unknown mechanism

Functional Group Impact on Activity

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group offers stronger hydrogen-bonding capacity compared to carboxamide derivatives like SRT1720, which may alter target selectivity (e.g., kinases vs. sirtuins) .
  • Aromatic Systems: Pyridine (target compound) vs. quinoxaline (SRT1720) or naphthalene () influences π-π stacking and solubility. Larger systems (e.g., tetrahydronaphthalene in ) may reduce blood-brain barrier penetration .
  • Substituent Effects : The 3-methyl group on the imidazothiazole core likely improves metabolic stability compared to unchlorinated analogs (e.g., ’s chloro derivatives), which are prone to dehalogenation .

Mechanistic Divergence

  • SRT1720: Activates SIRT1, enhancing mitochondrial biogenesis via PGC-1α deacetylation. This mechanism is absent in the target compound due to structural differences (lack of quinoxaline carboxamide) .
  • Anthelmintic Analogs: The tetrahydrofuran-carboxamide derivative () operates in a distinct therapeutic area, highlighting how minor structural changes redirect biological application .

Research Findings and Implications

  • Its sulfonamide group may favor interactions with ATP-binding pockets .
  • Comparative Advantages :
    • Higher solubility than chloro-substituted analogs (e.g., ) due to pyridine’s polarity.
    • Improved metabolic stability over SRT1720 (methyl vs. piperazine-methyl group) .
  • Limitations : Lack of SIRT1 activation (unlike SRT1720) may restrict utility in mitochondrial disorders .

Biological Activity

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structure

The compound features a complex structure that includes a thiazole ring, an imidazole moiety, and a sulfonamide group. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole and imidazole rings through cyclization reactions. The characterization of the compound is usually conducted using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Anticancer Properties

Research has demonstrated that compounds containing imidazo[2,1-b][1,3]thiazole scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells, indicating potent cytotoxic activity .
  • Mechanism of Action : Studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For example, they have been observed to inhibit the transforming growth factor-β type I receptor (ALK5), which is critical in cancer progression .

Antitubercular Activity

In addition to anticancer properties, this compound has been evaluated for its activity against Mycobacterium tuberculosis:

  • Inhibitory Concentrations : Compounds derived from similar scaffolds have exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
  • Selectivity : Notably, these compounds demonstrated selectivity for M. tuberculosis, showing minimal activity against non-tuberculous mycobacteria (NTM), which highlights their potential as targeted therapies for tuberculosis .

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Antiproliferative Studies : A series of derivatives were tested for antiproliferative activity against a panel of cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antitubercular Screening : A study focusing on substituted pyridine derivatives found that certain modifications led to increased potency against M. tuberculosis, with some compounds achieving IC90 values below 10 μM while maintaining low toxicity towards human cells .

Data Summary

Compound NameActivity TypeIC50 (µM)Selectivity
This compoundAnticancer (HeLa)< 0.5High
Similar DerivativeAntitubercular1.35 - 2.18Selective

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-sulfonamide and related imidazothiazole derivatives?

  • Methodological Answer : Synthesis of imidazothiazole derivatives typically involves multi-step reactions, including:

  • Heck coupling for aryl-aryl bond formation (e.g., reacting intermediates with iodothioanisole) .
  • Sulfonation : Sulfonyl chloride reagents are reacted with phenolic intermediates under basic conditions (e.g., triethylamine in DMF) to install sulfonamide groups .
  • Purification : Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 75:25 to 72:28 v/v) is used to isolate pure compounds, with structural confirmation via 1^1H/13^{13}C NMR and LC-MS .

Q. How is the structural identity and purity of this compound confirmed in research settings?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (500 MHz, CDCl3_3) resolves aromatic protons (δ 7.0–8.0 ppm) and substituents (e.g., methyl groups at δ 3.0–3.5 ppm). 13^{13}C NMR confirms carbonyl and aromatic carbons .
  • LC-MS : Molecular ion peaks (e.g., [M+1]+^+) validate molecular weight. Purity (>98%) is assessed via HPLC with UV detection at 254 nm .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values .

Advanced Research Questions

Q. What in vitro models are appropriate to evaluate the compound's bioactivity, such as enzyme inhibition or receptor modulation?

  • Methodological Answer :

  • Enzyme Inhibition Assays : For anti-urease activity, use Helicobacter pylori urease in a modified Berthelot method. Measure NH3_3 production spectrophotometrically at 630 nm, with thiourea as a positive control .
  • SIRT1 Activation Studies : Use renal proximal tubular cells (RPTCs) to assess mitochondrial biogenesis. Quantify mitochondrial DNA copy number via qPCR (e.g., ND6 gene) and measure ATP levels via luciferase assays. Confirm SIRT1 dependency using inhibitors like EX-527 .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Methodological Answer :

  • Substituent Variation : Modify the sulfonamide group (e.g., methyl, ethyl, or propyl chains) to test steric and electronic effects on target binding. Compare IC50_{50} values in enzyme assays .
  • Computational Docking : Use software like AutoDock Vina to model interactions with SIRT1 or urease active sites. Prioritize derivatives with enhanced hydrogen bonding (e.g., pyridine-3-sulfonamide’s sulfonyl group) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., imidazothiazole core for SIRT1 binding) using 3D-QSAR models .

Q. What in vivo models have been used to assess pharmacokinetics and toxicity for structurally similar compounds?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : Use rodent models to test brain/plasma ratios via LC-MS after intravenous administration. Compounds with logP <3 and polar surface area <90 Å2^2 are prioritized .
  • Toxicity Screening : Conduct acute toxicity studies in mice (OECD 423 guidelines). Monitor organ histopathology (e.g., liver/kidney) and serum biomarkers (ALT, creatinine) .
  • Pharmacokinetics : Assess oral bioavailability and half-life in Sprague-Dawley rats. Use non-compartmental analysis for AUC and Cmax_{max} calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.